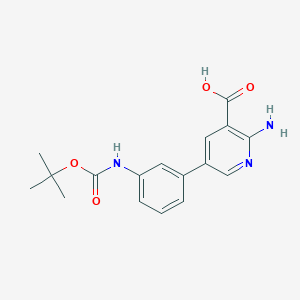
6-(3-BOC-Aminophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-BOC-Aminophenyl)picolinic acid, 95% (6-BAPA-95) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a white powder that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, dyes, and polymers. It is also used in the production of agrochemicals, and in the synthesis of polymers, such as polyvinyl alcohols (PVOH).
Applications De Recherche Scientifique
6-(3-BOC-Aminophenyl)picolinic acid, 95% has been used as a reagent in a variety of scientific and industrial applications. It has been used in the synthesis of pharmaceuticals, dyes, and polymers. It has also been used in the production of agrochemicals, and in the synthesis of polymers, such as polyvinyl alcohols (PVOH). It has also been used in the synthesis of novel materials, such as polyimides and polyurethanes.
Mécanisme D'action
6-(3-BOC-Aminophenyl)picolinic acid, 95% acts as a catalyst in the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and picolinic acid. It also acts as a nucleophile, attacking the electrophilic carbon atom of the aldehyde. The reaction is typically carried out in an organic solvent, such as ethanol or methanol.
Biochemical and Physiological Effects
6-(3-BOC-Aminophenyl)picolinic acid, 95% is a synthetic organic compound and is not known to have any biochemical or physiological effects. It is not known to have any toxicological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-BOC-Aminophenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability, and its low toxicity. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is not very soluble in non-polar solvents, and it can be difficult to work with in certain laboratory conditions.
Orientations Futures
For the use of 6-(3-BOC-Aminophenyl)picolinic acid, 95% include its use in the synthesis of novel materials, such as polyimides and polyurethanes. It could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new dyes and pigments. Finally, it could be used in the development of new catalysts and reagents for chemical reactions.
Méthodes De Synthèse
6-(3-BOC-Aminophenyl)picolinic acid, 95% is synthesized by the condensation of 3-bromo-4-hydroxybenzaldehyde and picolinic acid in the presence of a base. The reaction is typically carried out in an organic solvent, such as ethanol or methanol. The reaction is usually conducted at room temperature, but it can also be carried out at higher temperatures. The reaction yields a white crystalline product that is soluble in water and other polar solvents.
Propriétés
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)18-12-7-4-6-11(10-12)13-8-5-9-14(19-13)15(20)21/h4-10H,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLANRJEMEVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)








